p-Nitrophenyl tosylate chemical structure and properties
p-Nitrophenyl tosylate chemical structure and properties
Structure, Properties, and Application in Serine Protease Active Site Titration [1]
Executive Summary
p-Nitrophenyl tosylate (PNPT) is a specialized biochemical reagent primarily utilized as an active-site titrant and irreversible inhibitor for serine proteases (e.g.,
While structurally similar to the common substrate p-nitrophenyl acetate (PNPA), PNPT exhibits fundamentally different kinetic behavior. Whereas PNPA allows for enzyme turnover (acylation followed by deacylation), PNPT facilitates rapid sulfonylation of the active site serine, forming a stable sulfonyl-enzyme complex that resists hydrolysis. This "dead-end" mechanism allows researchers to stoichiometrically quantify the absolute concentration of active enzyme sites in a sample—a critical parameter for rigorous kinetic studies and drug development assays.
Part 1: Chemical Architecture & Physicochemical Profile[1]
PNPT is the ester formed from the condensation of p-nitrophenol and p-toluenesulfonic acid. Its utility is derived from the high leaving-group ability of the p-nitrophenolate anion (
Structural Specifications
| Property | Data |
| IUPAC Name | 4-Nitrophenyl 4-methylbenzenesulfonate |
| Common Name | p-Nitrophenyl tosylate (PNPT) |
| CAS Number | 1153-45-3 |
| Molecular Formula | |
| Molecular Weight | 293.29 g/mol |
| Structure |
Physicochemical Properties
| Parameter | Value | Notes |
| Appearance | White to off-white crystalline solid | Darkens upon prolonged light exposure.[1] |
| Melting Point | 110 – 115 °C | Sharp melting point indicates high purity.[1] |
| Solubility | Soluble in Acetone, DCM, Acetonitrile | Sparingly soluble in water; requires organic co-solvent (e.g., DMSO/MeCN) for aqueous assays. |
| Stability | Hydrolytically stable at neutral pH | Slowly hydrolyzes in strong base ( |
| Absorbance | Product p-nitrophenolate absorbs at 400–410 nm ( |
Part 2: Mechanistic Utility in Enzymology
The primary value of PNPT lies in its ability to differentiate between total protein concentration (determined by
The "Dead-End" Sulfonylation Mechanism
Unlike carboxylic esters (substrates), sulfonate esters react with the catalytic serine of proteases to form a sulfonyl-enzyme intermediate. The geometry and electronic character of the sulfonyl group prevent the hydrolytic water molecule from attacking the sulfur atom efficiently. Consequently, the enzyme becomes "locked" in the modified state.
Mechanism Steps:
-
Binding: PNPT binds to the specificity pocket (S1 site) of the protease.
-
Sulfonylation (The "Burst"): The catalytic Serine-195 nucleophile attacks the sulfonyl sulfur.
-
Release: p-Nitrophenolate is expelled, generating a yellow color.[1][2]
-
Inhibition: The Tosyl-Enzyme complex is formed.[1]
is effectively zero.[1]
Visualization of the Pathway
The following diagram contrasts the catalytic turnover of a standard substrate (PNPA) with the suicide inhibition by PNPT.
Caption: The "Dead-End" pathway. Unlike carboxylate esters, the Tosyl-Enzyme intermediate does not regenerate free enzyme, allowing stoichiometric titration.
Part 3: Synthesis & Purification Protocol
For high-precision kinetics, commercial PNPT often requires recrystallization.[1] Below is a validated protocol for synthesizing high-purity PNPT.
Reaction Scheme
[1]Step-by-Step Methodology
-
Reagent Prep: Dissolve p-nitrophenol (1.0 eq, 13.9 g) in anhydrous Pyridine (50 mL) or DCM containing 1.5 eq Pyridine. Cool to 0°C in an ice bath.
-
Addition: Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 eq, 21.0 g) portion-wise over 20 minutes. Maintain temperature
. -
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–3 hours. Monitor by TLC (Silica; Hexane:EtOAc 3:1).[1]
-
Quench: Pour the reaction mixture into 300 mL of ice-cold 1M HCl (to neutralize pyridine). A precipitate should form immediately.[1]
-
Extraction (if oil forms): If solid does not form, extract with DCM (
), wash with water, saturated , and brine. -
Purification: Recrystallize the crude solid from hot Ethanol .
-
Validation:
Part 4: Active Site Titration Protocol
This protocol determines the operational molarity of a chymotrypsin stock solution.
Reagents[3]
-
Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM
. -
Enzyme Stock:
-Chymotrypsin ( ) in 1 mM HCl (keeps enzyme stable/inactive until dilution).[1] -
Titrant: PNPT (10 mM) dissolved in dry Acetonitrile.[1]
Workflow
-
Baseline: Add 980
Buffer to a cuvette.[1] Zero spectrophotometer at 410 nm.[1] -
Substrate Addition: Add 10
PNPT stock. Mix. Record baseline absorbance ( ) to account for spontaneous hydrolysis (should be negligible).[1] -
Enzyme Injection: Add 10
Enzyme Stock. Rapidly mix. -
Measurement: Monitor
for 2–5 minutes.-
You will observe a rapid increase (Burst) followed by a flat plateau.[1]
-
-
Calculation: Use the Beer-Lambert Law:
[1]
Data Interpretation
| Observation | Diagnosis |
| Rapid Burst, Flat Plateau | Ideal. Enzyme is fully titrated.[1] |
| Slow Rise, No Burst | Enzyme inactive or inhibitor degraded. |
| Burst followed by Slow Rise | Non-specific hydrolysis or enzyme turnover (check purity; ensure it is Tosylate, not Acetate).[1] |
Part 5: Safety & Handling
-
Toxicity: PNPT hydrolyzes to release p-nitrophenol, which is toxic and a skin irritant.[1] Handle with gloves.[1]
-
Sensitization: Sulfonyl chlorides and their esters can be sensitizers.[1] Avoid inhalation of dust during weighing.
-
Storage: Store at -20°C in a desiccator. Moisture leads to hydrolysis, generating p-toluenesulfonic acid (strong acid) which autocatalyzes further degradation.[1]
References
-
Gutfreund, H., & Sturtevant, J. M. (1956). The mechanism of the reaction of chymotrypsin with p-nitrophenyl acetate.[3] Biochemical Journal, 63(4), 656–661.
-
Bender, M. L., et al. (1966).
-chymotrypsin, trypsin, papain, elastase, subtilisin, and acetylcholinesterase.[4] Journal of the American Chemical Society, 88(24), 5890–5913.[4] -
Sigler, P. B., et al. (1968). The Structure of
-Chymotrypsin. Nature, 219, 797–803. [1] -
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73562, 4-Nitrophenyl p-toluenesulfonate.[1] [1]
Sources
- 1. p-((p-Nitrophenyl)thio)toluene | C13H11NO2S | CID 89869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. A new method for determining the absolute molarity of solutions of trypsin and chymotrypsin by using p-nitrophenyl N2-acetyl-N1-benzylcarbazate - PMC [pmc.ncbi.nlm.nih.gov]
